GLP-1R Positive Allosteric Modulation: Propyl Ester Enables Superior Insulin Secretion Potentiation
The propyl ester analog (referred to as S-1) demonstrates quantifiable and therapeutically relevant activity as a positive allosteric modulator (PAM) of the glucagon-like peptide 1 receptor (GLP-1R), a clinically validated target for type 2 diabetes. This specific activity profile has not been reported for the methyl or ethyl esters, which are primarily used as inert synthetic intermediates [1]. In a cell-based functional assay, the combination of 5 μM S-1 with GLP-1 peptide increased insulin secretion by 1.5-fold compared to baseline control. Importantly, S-1 showed no cross-reactivity with the closely related VIPR1 receptor, confirming its functional selectivity within the class B GPCR family [1].
| Evidence Dimension | Potentiation of GLP-1-induced insulin secretion |
|---|---|
| Target Compound Data | 1.5-fold increase in insulin secretion at 5 μM (combined with GLP-1 peptide) |
| Comparator Or Baseline | Methyl/Ethyl ester (no reported GLP-1R PAM activity); Baseline (GLP-1 peptide alone) = 1.0-fold |
| Quantified Difference | +50% enhancement vs. baseline |
| Conditions | HEK293-CREB cell-based functional assay; insulin secretion study |
Why This Matters
Procurement of the propyl ester is essential for research programs targeting GLP-1R allosteric modulation, as the methyl/ethyl esters lack this demonstrated biological function.
- [1] Redij, T., Ma, J., Li, Z., Hua, X., & Li, Z. (2022). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. Chemical Biology & Drug Design, 99(6), 857–867. View Source
